Ammonium methyl phosphonate

Solubility Formulation Water Treatment

Ammonium methyl phosphonate (CAS 34255-87-3), also referred to as monoammonium methylphosphonate, is a water-soluble organophosphorus salt with the molecular formula CH8NO3P and a molecular weight of 113.05 g/mol. It is the mono-ammonium salt of methylphosphonic acid (MPA).

Molecular Formula CH5O3P.H3N
CH8NO3P
Molecular Weight 113.05 g/mol
CAS No. 34255-87-3
Cat. No. B12649715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium methyl phosphonate
CAS34255-87-3
Molecular FormulaCH5O3P.H3N
CH8NO3P
Molecular Weight113.05 g/mol
Structural Identifiers
SMILESCP(=O)(O)[O-].[NH4+]
InChIInChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3
InChIKeyCOIVORYDLGWALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Methyl Phosphonate CAS 34255-87-3 Procurement Guide: Properties and Industrial Role


Ammonium methyl phosphonate (CAS 34255-87-3), also referred to as monoammonium methylphosphonate, is a water-soluble organophosphorus salt with the molecular formula CH8NO3P and a molecular weight of 113.05 g/mol [1]. It is the mono-ammonium salt of methylphosphonic acid (MPA) [2]. The compound is characterized by a stable carbon-phosphorus (C-P) bond, a feature that confers resistance to biochemical, thermal, and photochemical decomposition . It is commonly supplied as a white crystalline solid and is highly soluble in water due to its ionic nature .

Ammonium Methyl Phosphonate Specification: Why Analogs Cannot Be Interchanged


Substituting ammonium methyl phosphonate with its parent acid, methylphosphonic acid (MPA), or other phosphonate salts is not a straightforward swap. The presence of the ammonium cation significantly alters the compound's physicochemical properties, most notably its water solubility, compared to the less soluble free acid . Furthermore, its performance in applications like flame retardancy is tied to the unique decomposition pathway of the monoammonium salt, which differs from that of alkali metal salts (e.g., sodium methylphosphonate) or more complex amine phosphonates [1]. This specificity in behavior means that seemingly similar in-class compounds will not deliver equivalent efficacy in key industrial processes without reformulation and revalidation.

Ammonium Methyl Phosphonate CAS 34255-87-3: Quantified Performance and Differentiation


Solubility Profile: Ammonium Methyl Phosphonate vs. Methylphosphonic Acid

Ammonium methyl phosphonate demonstrates significantly higher water solubility compared to its parent acid, methylphosphonic acid (MPA, CAS 993-13-5). This difference is critical for applications requiring aqueous formulations [1]. While MPA is described as soluble in water , the ammonium salt form exhibits a notably high solubility profile, with specific data available for its limited solubility in apolar solvents (<0.1 g/L in hexane) and high solubility in polar aprotic solvents like DMF (34 g/L) .

Solubility Formulation Water Treatment

Flame Retardant Utility: Process-Specific Application on Cellulosic Textiles

Monoammonium methylphosphonate is explicitly claimed for use as a non-permanent flame retardant for organic fibrous materials, including cellulosic textiles [1]. Its effectiveness is process-dependent; it is typically applied from a 30-50% aqueous solution [2]. This contrasts with the condensed-phase mechanism of ammonium polyphosphate (APP) or the gas-phase activity of dimethyl methylphosphonate (DMMP), which are more commonly used in bulk polymers [3].

Flame Retardant Textile Finishing Phosphonic Acid Salts

Persistence as an Environmental Metabolite: AMPA Half-Life vs. Glyphosate

In environmental fate studies, aminomethylphosphonic acid (AMPA), which is structurally related and can be generated from the degradation of ammonium methyl phosphonate, demonstrates greater persistence in soil than its parent herbicide, glyphosate. Glyphosate degradation half-lives vary widely (4-19 days) depending on soil adsorption capacity [1], whereas AMPA is reported to be more persistent, with a half-life that can extend up to 151 days in clay soils [2].

Environmental Fate Persistence Glyphosate Metabolite

Crystal Structure: Stereochemical Equivalence of Methylphosphonate and Phosphite Anions

A comparative crystallographic analysis of methylphosphonate and phosphite salts revealed a key stereochemical feature. The study demonstrated that the (P–)CH3 group in methylphosphonate anions is stereochemically equivalent to the (P–)H atom in closely related phosphite anions [1]. This structural insight, derived from the crystal structures of anilinium and ethylenediammonium methylphosphonates, informs the design of supramolecular architectures and hydrogen-bonded networks.

Crystallography Hydrogen Bonding Supramolecular Chemistry

Ammonium Methyl Phosphonate Applications: Recommended Industrial and Research Use Cases


Specialty Textile Flame Retardant Finishing

Procurement for non-durable flame retardant finishing of cellulosic textiles (e.g., cotton). Ammonium methyl phosphonate is applied from a 30-50% aqueous solution in a pad-dry process, providing a cost-effective, non-permanent flame-retardant effect for applications where wash durability is not required [1].

Environmental Analytical Reference Standard

Sourcing for analytical chemistry and environmental monitoring programs. As a structural analog of the major glyphosate metabolite AMPA, which is known for its high soil persistence (half-life up to 151 days) [2], this compound is valuable for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) for detecting and quantifying phosphonate residues in soil and water.

Synthetic Intermediate for Specialized Organophosphorus Compounds

Procurement for use as a synthetic precursor. Ammonium methyl phosphonate serves as a starting material for the synthesis of more complex phosphonate esters and amides . Its defined crystal structure and predictable hydrogen-bonding patterns are advantageous for designing reactions in supramolecular chemistry and crystal engineering [3].

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